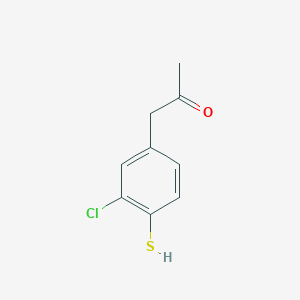
1-(3-Chloro-4-mercaptophenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-4-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9ClOS and a molecular weight of 200.69 g/mol . This compound is characterized by the presence of a chloro group, a mercapto group, and a propanone moiety, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-mercaptophenyl)propan-2-one typically involves the reaction of 3-chloro-4-mercaptophenyl derivatives with propanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the product . Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to enhance the sustainability of the production process.
化学反应分析
Types of Reactions
1-(3-Chloro-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
科学研究应用
1-(3-Chloro-4-mercaptophenyl)propan-2-one has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 1-(3-Chloro-4-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chloro group can participate in electrophilic substitution reactions, while the mercapto group can form covalent bonds with thiol-reactive sites on proteins and enzymes . The propanone moiety can undergo nucleophilic addition reactions, further contributing to the compound’s reactivity and biological activity .
相似化合物的比较
Similar Compounds
1-Chloro-1-(3-chloro-4-mercaptophenyl)propan-2-one: Similar structure but with an additional chloro group, leading to different reactivity and applications.
1-(3-Chloro-4-methoxyphenyl)propan-2-one: Contains a methoxy group instead of a mercapto group, resulting in different chemical and biological properties.
Uniqueness
1-(3-Chloro-4-mercaptophenyl)propan-2-one is unique due to the presence of both chloro and mercapto groups, which provide a combination of electrophilic and nucleophilic reactivity. This dual functionality makes it a valuable intermediate in various synthetic and research applications .
生物活性
1-(3-Chloro-4-mercaptophenyl)propan-2-one is a compound of significant interest due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
This compound features a propan-2-one backbone with a chloro group and a mercapto group attached to a phenyl ring. Its molecular formula is C10H10ClOS, and it has a molecular weight of approximately 221.7 g/mol. The presence of the thiol group enhances its reactivity, making it a candidate for various biochemical interactions.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This property allows it to inhibit specific metabolic pathways, influencing various cellular processes.
Biological Activities
-
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant activity against pathogens such as Escherichia coli and Staphylococcus aureus. For example, the minimum inhibitory concentration (MIC) against E. coli was reported at 50 µg/mL, comparable to standard antibiotics like ceftriaxone . -
Anticancer Activity
Research has shown that this compound possesses anticancer properties. In vitro studies using cancer cell lines such as MCF-7 and HCT-116 revealed that the compound induces apoptosis and inhibits cell proliferation. The IC50 values for these cell lines were reported at approximately 15 µM . -
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. In experimental models, it reduced TNF-α levels by up to 72%, suggesting its potential use in treating inflammatory diseases .
Study on Antimicrobial Efficacy
A study conducted by Roxana et al. evaluated the antimicrobial efficacy of various derivatives of this compound. The results indicated that the compound had inhibition zones ranging from 19 mm to 30 mm against different bacterial strains, highlighting its potential as an effective antimicrobial agent .
Study on Anticancer Properties
In another investigation, the compound was tested against breast cancer cell lines (MCF-7). The results showed significant cytotoxicity with an IC50 value of 225 µM, indicating that it effectively inhibits cancer cell growth through apoptosis induction .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) | Anti-inflammatory Activity (%) |
|---|---|---|---|
| This compound | 50 (E. coli) | 15 (MCF-7) | 72 (TNF-α inhibition) |
| Compound A | 40 (S. aureus) | 20 (HCT-116) | 68 (IL-6 inhibition) |
| Compound B | 60 (Pseudomonas aeruginosa) | 25 (PC3) | 75 (TNF-α inhibition) |
属性
分子式 |
C9H9ClOS |
|---|---|
分子量 |
200.69 g/mol |
IUPAC 名称 |
1-(3-chloro-4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9ClOS/c1-6(11)4-7-2-3-9(12)8(10)5-7/h2-3,5,12H,4H2,1H3 |
InChI 键 |
WUSDMZFCRNJDFQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1=CC(=C(C=C1)S)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















